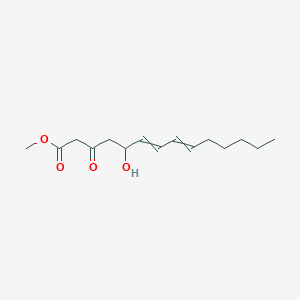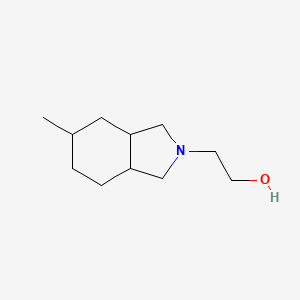
Mercury;silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury and silver form a compound known as mercury-silver amalgam. This amalgam is a mixture of mercury and silver, where mercury dissolves silver to form a homogeneous mixture. Historically, mercury-silver amalgams have been used in various applications, including dental fillings and the extraction of precious metals from ores.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mercury-silver amalgams can be prepared by directly mixing mercury with silver. The process involves adding silver to liquid mercury, where the silver dissolves to form the amalgam. This reaction is typically carried out at room temperature and does not require any special conditions.
Industrial Production Methods
In industrial settings, mercury-silver amalgams are produced by mixing mercury with silver-containing ores. The amalgamation process involves grinding the ore and mixing it with mercury. The silver dissolves in the mercury, forming the amalgam. The amalgam is then heated to evaporate the mercury, leaving behind pure silver .
Análisis De Reacciones Químicas
Types of Reactions
Mercury-silver amalgams undergo various chemical reactions, including:
Oxidation: Mercury can be oxidized to form mercury(II) oxide.
Reduction: Silver ions can be reduced to metallic silver.
Substitution: Mercury can react with halogens to form mercury halides.
Common Reagents and Conditions
Oxidizing Agents: Concentrated nitric acid and sulfuric acid can oxidize mercury.
Reducing Agents: Reducing agents like sodium borohydride can reduce silver ions.
Halogens: Chlorine and bromine can react with mercury to form mercury halides
Major Products Formed
Mercury(II) oxide: Formed from the oxidation of mercury.
Metallic silver: Formed from the reduction of silver ions.
Mercury halides: Formed from the reaction of mercury with halogens
Aplicaciones Científicas De Investigación
Mercury-silver amalgams have several scientific research applications:
Chemistry: Used in the study of amalgamation processes and the behavior of metals in liquid mercury.
Biology: Investigated for their antimicrobial properties and effects on microbial cells.
Medicine: Historically used in dental fillings due to their durability and ease of manipulation.
Industry: Used in the extraction of precious metals from ores and in the production of certain types of mirrors .
Mecanismo De Acción
The mechanism of action of mercury-silver amalgams involves the dissolution of silver in mercury. Mercury acts as a solvent, breaking down the metallic bonds in silver and forming a homogeneous mixture. The amalgam can then be manipulated or heated to separate the components. In biological systems, mercury can disrupt cellular processes by binding to proteins and enzymes, leading to cellular dysfunction .
Comparación Con Compuestos Similares
Similar Compounds
Gold amalgam: Similar to mercury-silver amalgam but involves gold instead of silver.
Copper amalgam: Involves the dissolution of copper in mercury.
Zinc amalgam: Involves the dissolution of zinc in mercury
Uniqueness
Mercury-silver amalgam is unique due to its historical significance in dental applications and its effectiveness in extracting silver from ores. Unlike other amalgams, mercury-silver amalgam has been widely used in both medical and industrial settings, highlighting its versatility and importance .
Propiedades
Número CAS |
62974-24-7 |
|---|---|
Fórmula molecular |
Ag7Hg2 |
Peso molecular |
1156.26 g/mol |
Nombre IUPAC |
mercury;silver |
InChI |
InChI=1S/7Ag.2Hg |
Clave InChI |
DDXVBIVLCZPBIP-UHFFFAOYSA-N |
SMILES canónico |
[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Hg].[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)

![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)


![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)
![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)
![2,2,3,3-Tetramethylbicyclo[2.2.0]hexane](/img/structure/B14502468.png)

![4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine](/img/structure/B14502474.png)
![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)
![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)

